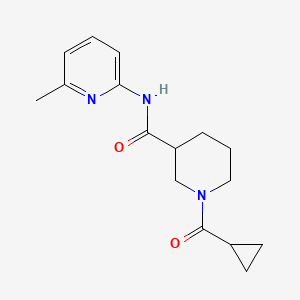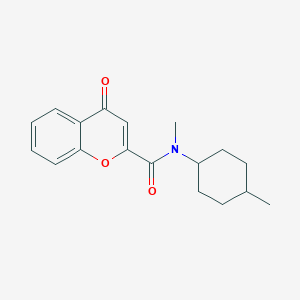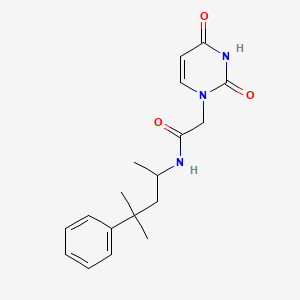
3-(4-Phenylphenoxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Phenylphenoxy)pyrazine-2-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrazine derivative that has shown promising results in various studies related to cancer research and drug development.
Wirkmechanismus
The mechanism of action of 3-(4-Phenylphenoxy)pyrazine-2-carbonitrile involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival, and its dysregulation is often associated with cancer. By inhibiting this pathway, 3-(4-Phenylphenoxy)pyrazine-2-carbonitrile can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Phenylphenoxy)pyrazine-2-carbonitrile can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. In addition, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-Phenylphenoxy)pyrazine-2-carbonitrile in lab experiments is its selective cytotoxicity towards cancer cells. This compound has been found to be less toxic towards normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-Phenylphenoxy)pyrazine-2-carbonitrile. One of the directions is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to determine the optimal dosage and administration route for cancer therapy. Furthermore, the potential synergistic effects of 3-(4-Phenylphenoxy)pyrazine-2-carbonitrile with other anticancer drugs can also be explored. Finally, the development of novel derivatives of this compound with improved solubility and selectivity can also be a future direction for research.
Synthesemethoden
The synthesis of 3-(4-Phenylphenoxy)pyrazine-2-carbonitrile involves the reaction of 4-bromophenylhydrazine and 4-bromobenzonitrile in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a yield of around 50%. The purity of the compound can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-(4-Phenylphenoxy)pyrazine-2-carbonitrile has shown potential applications in cancer research and drug development. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
3-(4-phenylphenoxy)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O/c18-12-16-17(20-11-10-19-16)21-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMUECXNEXGQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(furan-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7566451.png)
![N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7566459.png)
![1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7566473.png)

![N-[1-(furan-2-yl)ethyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7566486.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7566493.png)
![4-[(E)-2-pyridin-2-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7566494.png)

![1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B7566502.png)



